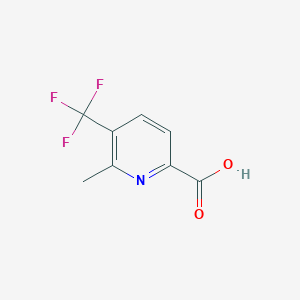

6-Methyl-5-(trifluoromethyl)picolinic acid

説明

6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is a key structural motif in active agrochemical and pharmaceutical ingredients . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves the use of trifluoromethyl-containing groups .Molecular Structure Analysis

The molecular formula of 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is C7H4F3NO2 . The molecular weight is 191.11 .Chemical Reactions Analysis

The major use of TFMP derivatives, including 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical and Chemical Properties Analysis

6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid has a melting point of 135-137°C . It is slightly soluble in water .作用機序

Target of Action

The primary target of 6-Methyl-5-(trifluoromethyl)picolinic acid, also known as 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, is the auxin-signaling F-box protein 5 (AFB5) . This protein plays a crucial role in the growth and development of plants by mediating the degradation of auxin transcriptional repressors .

Mode of Action

The compound interacts with its target, AFB5, more intensively than picloram, a well-known herbicide . This interaction leads to changes in the auxin signaling pathway, which in turn affects the growth and development of plants .

Biochemical Pathways

The compound affects the auxin signaling pathway, a key biochemical pathway in plants . The auxin signaling pathway regulates various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism .

Result of Action

The compound exhibits potent herbicidal activity. It inhibits the growth of Arabidopsis thaliana roots more effectively than the commercial herbicide halauxifen-methyl . This suggests that the compound could be used as a potential lead structure in the discovery of novel synthetic auxin herbicides .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

6-Methyl-5-(trifluoromethyl)picolinic acid plays a crucial role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with auxin-signaling F-box protein 5 (AFB5), a receptor involved in plant growth regulation . The interaction between this compound and AFB5 is characterized by molecular docking, which reveals a strong binding affinity. This interaction inhibits the normal function of AFB5, leading to altered growth patterns in plants.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In plant cells, it acts as a synthetic auxin herbicide, disrupting normal cell function. This disruption affects cell signaling pathways, particularly those involving auxin, a crucial plant hormone . The compound influences gene expression by altering the transcription of auxin-responsive genes, leading to stunted growth and development in plants. Additionally, it impacts cellular metabolism by interfering with metabolic pathways that are essential for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as AFB5, inhibiting their normal function . This binding interaction prevents the degradation of auxin-responsive transcription factors, leading to an accumulation of these factors and subsequent changes in gene expression. The compound also acts as an enzyme inhibitor, blocking the activity of enzymes involved in auxin metabolism, further disrupting cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with gradual degradation leading to a decrease in its herbicidal activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a marked increase in toxicity, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, which plays a role in the tricarboxylic acid cycle . The compound’s interaction with these enzymes can alter metabolic flux and metabolite levels, leading to disruptions in normal cellular metabolism. Additionally, it can be metabolized into various byproducts, which may have their own biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the localization and accumulation of the compound in target tissues, enhancing its biological activity . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It is often found in the cytoplasm and nucleus, where it can interact with target proteins and influence gene expression . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

特性

IUPAC Name |

6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-5(8(9,10)11)2-3-6(12-4)7(13)14/h2-3H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYCHOMDGFGJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50739111 | |

| Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855916-28-8 | |

| Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B6598304.png)

amine](/img/structure/B6598319.png)

![3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6598320.png)

![N2,N2-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine](/img/structure/B6598344.png)

![2-Methylbenzo[B]thiophene-6-carboxylic acid](/img/structure/B6598363.png)

![2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester](/img/structure/B6598387.png)